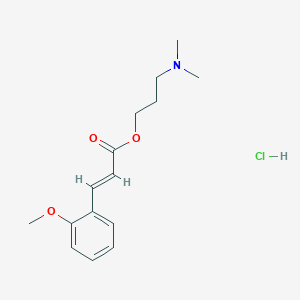![molecular formula C14H21NOS B5398568 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the nervous system. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to study the effects of Parkinson's disease.
Wirkmechanismus
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is metabolized in the brain to a compound called MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to a decrease in ATP production and ultimately causing cell death. This mechanism of action is similar to the pathology observed in Parkinson's disease, making N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This has been shown to result in motor impairments similar to those observed in Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has also been shown to cause changes in neurotransmitter levels and receptor densities in the brain, which may contribute to its effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its ability to induce motor impairments similar to those observed in the disease. However, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several limitations, including its toxicity and the fact that it does not fully replicate the pathological features of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, including the development of new animal models for Parkinson's disease, the investigation of the role of genetic factors in the disease, and the development of new therapies for the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide on the nervous system.
Synthesemethoden
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide can be synthesized through a variety of methods, including the reaction of 1-methyl-4-(methylthio)benzene with α-bromoacetophenone in the presence of a strong base. This method is commonly used in the laboratory for the synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been extensively studied for its effects on the nervous system, particularly in relation to Parkinson's disease. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is known to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, which is similar to the pathology observed in Parkinson's disease. This has made N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool in the study of Parkinson's disease and has led to the development of animal models for the disease.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-5-7-12(8-6-11)14(2,3)15-13(16)9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNNMGTZTVTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)


![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)